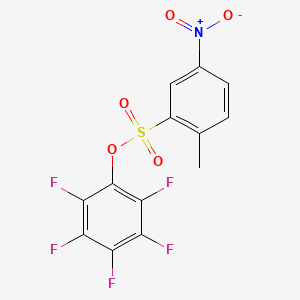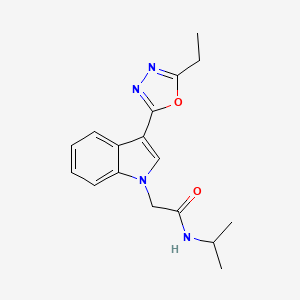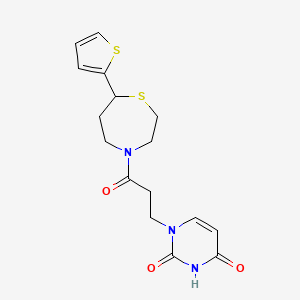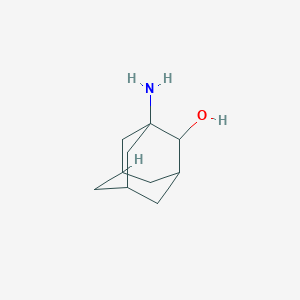
2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate” is a chemical compound with the molecular formula C13H6F5NO5S . It is used as an intermediate and raw material in the pharmaceutical and chemical industry .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple fluorine, nitrogen, oxygen, and sulfur atoms. The InChI code for this compound is 1S/C13H6F5NO5S/c1-5-2-3-6 (19 (20)21)4-7 (5)25 (22,23)24-13-11 (17)9 (15)8 (14)10 (16)12 (13)18/h2-4H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 123 - 125 degrees Celsius . The compound is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Reactions
2,3,4,5,6-Pentafluorophenyl 2-methyl-5-nitrobenzenesulfonate is a compound of interest in the realm of chemical synthesis, particularly in the development of fluorine-containing molecules. One study discusses the preparation of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives from corresponding disulfides. The introduction of fluorine-containing substituents, such as the pentafluorophenyl group, enhances the activation of halogen substituents towards nucleophilic attack, opening avenues for introducing N- and S-containing groups into aromatic rings. This work illustrates the compound's utility in synthesizing novel derivatives with potential applications in heterocyclic chemistry (Sipyagin et al., 2004).
Physical and Chemical Properties
The physical and chemical properties of derivatives from this compound have been extensively studied. For instance, derivatives have been analyzed for their solubility and potential in second-order nonlinear optics, highlighting the impact of substituents on their physical properties and applications in materials science. Ethyl substitution has been shown to increase solubility in organic solvents, with certain derivatives exhibiting significant second-harmonic generation (SHG) activity, demonstrating their utility in nonlinear optical applications (Okada et al., 2003).
Novel Synthesis Routes
Research has also focused on developing novel synthesis routes for compounds involving 2,3,4,5,6-pentafluorophenyl groups. For example, a study details an alternate synthesis route for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound useful in pesticide synthesis. This research not only offers a cost-effective approach to synthesizing key intermediates but also showcases the versatility of pentafluorophenyl-based compounds in facilitating the preparation of agriculturally relevant chemicals (Xiao-hua Du et al., 2005).
Computational and Structural Analysis
The compound's derivatives have been subjected to computational and structural analysis to understand their intermolecular interactions and stability. Structural characterization through X-ray diffraction and computational studies, such as density functional theory (DFT), has been employed to elucidate the molecular geometry, electronic structure, and potential energy distribution. These analyses contribute to a deeper understanding of the compound's behavior in various chemical environments and its reactivity, which is crucial for designing targeted reactions and materials (Murthy et al., 2018).
Bioisosteric Applications
Furthermore, the pentafluorosulfanyl group, related to the chemical structure of interest, has been explored as a bioisosteric replacement in drug design. This group's unique properties, including stability and electronic characteristics, make it a valuable substituent in medicinal chemistry. Its application in the design of biologically active molecules underscores the broader implications of fluorine chemistry in pharmaceutical development (Sowaileh et al., 2017).
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-methyl-5-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO5S/c1-5-2-3-6(19(20)21)4-7(5)25(22,23)24-13-11(17)9(15)8(14)10(16)12(13)18/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHLLCYCKBGXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2744057.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2744059.png)

![3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744061.png)


![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2744066.png)
![4-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2744068.png)
![6-chloro-N-[2-(naphthalen-1-yloxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2744069.png)

![5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744072.png)

